Introduction: The Strategic Importance of Fluorinated Heterocyclic Building Blocks
Introduction: The Strategic Importance of Fluorinated Heterocyclic Building Blocks
An In-Depth Technical Guide to (5-(Trifluoromethyl)thiophen-2-yl)boronic acid: Properties, Synthesis, and Application
In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational scaffolds. Among these, the thiophene ring is a prevalent bioisostere for phenyl groups, offering unique electronic properties and metabolic profiles. The strategic introduction of a trifluoromethyl (CF₃) group—a substituent known to enhance metabolic stability, lipophilicity, and binding affinity—creates a powerful molecular building block.
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid emerges as a key intermediate at the intersection of these structural motifs. Its utility is primarily anchored in its function as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core chemical properties, synthetic routes, reactivity, and best practices for its application in synthesis. Boronic acids are generally stable, possess low toxicity, and their byproducts are often environmentally benign, making them highly valuable in synthetic chemistry.[3]
Core Physicochemical and Structural Properties
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid is a white to light yellow solid at room temperature.[4] The presence of the strongly electron-withdrawing CF₃ group significantly influences the electronic character of the thiophene ring and the acidity of the boronic acid moiety.
Molecular Structure
The fundamental structure consists of a thiophene ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 5-position with a trifluoromethyl group [-CF₃].
Caption: Structure of (5-(Trifluoromethyl)thiophen-2-yl)boronic acid.
Quantitative Data Summary
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 958451-91-7 | [4][5] |
| Molecular Formula | C₅H₄BF₃O₂S | [4][5][6] |
| Molecular Weight | 195.96 g/mol | [4][5] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 153-159 °C | [4] |
| pKa (Predicted) | 7.70 ± 0.53 | [4] |
| Storage Conditions | Store at -20°C, keep sealed and dry | [4] |
Synthesis and Preparation
The most common and reliable laboratory synthesis of aryl boronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. For (5-(Trifluoromethyl)thiophen-2-yl)boronic acid, the precursor is typically 2-bromo-5-(trifluoromethyl)thiophene.
General Synthetic Workflow: Lithiation-Borylation
The mechanism involves a halogen-metal exchange to form a highly reactive organolithium species, which then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis from 2-Bromo-5-(trifluoromethyl)thiophene
This protocol is a representative procedure adapted from standard methods for boronic acid synthesis.[7]
Materials:
-
2-Bromo-5-(trifluoromethyl)thiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-bromo-5-(trifluoromethyl)thiophene (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: This low temperature is critical to prevent side reactions and ensure regioselective lithiation.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality Note: The slow warming allows the reaction to proceed to completion without decomposition of the borate complex.
-
Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic extracts with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The crude solid can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford (5-(Trifluoromethyl)thiophen-2-yl)boronic acid as a crystalline solid. The purity should be validated by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of (5-(Trifluoromethyl)thiophen-2-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[8] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[2]
The electron-withdrawing nature of the CF₃ group can impact the transmetalation step of the catalytic cycle. It generally makes the boronic acid a poorer nucleophile compared to electron-rich analogues, which may necessitate the use of more active palladium catalysts (e.g., those with bulky phosphine ligands like SPhos or XPhos) or stronger bases (e.g., K₃PO₄ or Cs₂CO₃) to facilitate the reaction.[9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Coupling with 4-Bromoanisole
Objective: To synthesize 2-(4-methoxyphenyl)-5-(trifluoromethyl)thiophene.
Materials:
-
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add (5-(Trifluoromethyl)thiophen-2-yl)boronic acid, 4-bromoanisole, K₂CO₃, and Pd(PPh₃)₄.
-
Inerting: Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive, and removing air is crucial to prevent catalyst deactivation.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the vessel via cannula or syringe. Causality Note: Water is essential for activating the boronic acid and facilitating the action of the inorganic base.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction & Purification: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Handling, Storage, and Safety
Proper handling of (5-(Trifluoromethyl)thiophen-2-yl)boronic acid is essential for both safety and maintaining the compound's integrity.
-
Safety Precautions: The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][10][11]
-
Storage: Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during a reaction, it can complicate stoichiometry. Store the compound tightly sealed in a cool, dry place, preferably in a freezer at -20°C, away from moisture.[4]
-
Stability: While generally stable, some boronic acids can undergo protodeboronation (cleavage of the C-B bond) under harsh acidic or basic conditions, or in the presence of certain transition metals.[9] This is a known competing pathway in Suzuki-Miyaura reactions, particularly with heteroaryl boronic acids.[1][9]
Conclusion
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid is a high-value, versatile building block for organic synthesis. Its utility is defined by the strategic combination of a thiophene core and a trifluoromethyl group, making it an attractive component for the synthesis of novel pharmaceutical candidates and advanced materials. A thorough understanding of its properties, synthetic methods, and reactivity in cross-coupling reactions is paramount for its effective application. By following rigorous, well-designed experimental protocols, researchers can successfully leverage this reagent to construct complex molecular architectures with high efficiency and control.
References
-
PubChem. [5-(Trifluoromethyl)thiophen-2-yl]boronic acid | C5H4BF3O2S | CID 45158752. PubChem. [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. [Link]
-
T. R. G. Edwards, et al. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Angewandte Chemie, 52(7), 1897-1901. [Link]
-
Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(6), 1539. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Rauf, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 1-9. [Link]
-
Ji, Y., et al. (2011). Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). Organic Letters, 13(20), 5592-5595. [Link]
-
Guram, A. S., et al. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. [Link]
-
PubChem. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430. PubChem. [Link]
-
PubChem. 2-Thiopheneboronic acid | C4H5BO2S | CID 2733960. PubChem. [Link]
-
SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. [Link]
-
Ishihara, K., et al. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176. [Link]
-
ResearchGate. Selected boronic acids and their pKa values. ResearchGate. [Link]
-
Roberts, A. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(41), 10331-10336. [Link]
-
ResearchGate. Synthesis of Secondary Trifluoromethyl Boronic Esters through Visible Light Induced Decarboxylative Alkylation Reactions. ResearchGate. [Link]
-
ResearchGate. Protodeboronation of 5-formyl-2-thiopheneboronic acid. ResearchGate. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Trifluoromethyl-thiophene-2-boronic acid | 958451-91-7 [amp.chemicalbook.com]
- 5. 958451-91-7 | (5-(Trifluoromethyl)thiophen-2-yl)boronic acid - AiFChem [aifchem.com]
- 6. [5-(Trifluoromethyl)thiophen-2-yl]boronic acid | C5H4BF3O2S | CID 45158752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
